molecular formula C10H10Cl2N2O B14849057 1-(3,5-Dichloro-phenyl)-piperazin-2-one

1-(3,5-Dichloro-phenyl)-piperazin-2-one

Cat. No.: B14849057
M. Wt: 245.10 g/mol
InChI Key: TUTSGRHJTZRXRH-UHFFFAOYSA-N
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Description

1-(3,5-Dichloro-phenyl)-piperazin-2-one is a high-value piperazine derivative offered with a guaranteed purity of 98% . This compound is supplied as a solid and features a molecular formula of C₁₀H₁₀Cl₂N₂O and a molecular weight of 245.108 g/mol . Its specific structure, incorporating a dichlorinated phenyl ring fused with a piperazin-2-one moiety, makes it a versatile and critical building block in organic and medicinal chemistry research. It is primarily utilized as a key synthetic intermediate in the discovery and development of novel pharmaceutical compounds, particularly those targeting the central nervous system . The presence of both the dichlorophenyl group and the piperazinone ring provides distinct reactive sites, allowing researchers to efficiently construct more complex molecular architectures for structure-activity relationship (SAR) studies and high-throughput screening . Sourcing this chemical from a reliable supplier with robust quality control is fundamental to ensuring consistent and reproducible results in experimental workflows . This product is intended for research use only and is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers are encouraged to consult the available product data and contact the supplier for detailed specifications, including analytical data (e.g., HPLC, NMR, MS) to verify its suitability for their specific application.

Properties

Molecular Formula

C10H10Cl2N2O

Molecular Weight

245.10 g/mol

IUPAC Name

1-(3,5-dichlorophenyl)piperazin-2-one

InChI

InChI=1S/C10H10Cl2N2O/c11-7-3-8(12)5-9(4-7)14-2-1-13-6-10(14)15/h3-5,13H,1-2,6H2

InChI Key

TUTSGRHJTZRXRH-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)CN1)C2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dichloro-phenyl)-piperazin-2-one typically involves the reaction of 3,5-dichloroaniline with piperazine under specific conditions. One common method involves the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated reactors and optimized reaction conditions ensures consistency and cost-effectiveness in industrial production .

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dichloro-phenyl)-piperazin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,5-Dichloro-phenyl)-piperazin-2-one involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and chemical profiles of 1-(3,5-Dichloro-phenyl)-piperazin-2-one can be contextualized against the following analogs:

Compound Structural Features Key Biological Findings Reference
1-(3-Chlorophenyl)piperazin-2-one Monochloro substitution at phenyl ring; identical piperazinone backbone Moderate cytotoxicity (IC₅₀: 12–18 µM against HT-29 and A549 cells); lower potency than dichloro analog
1,4-Bis(3-chlorophenyl)piperazine Two 3-chlorophenyl groups on piperazine (no ketone) Primarily studied as a precursor; limited cytotoxicity reported
1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine Chloropropyl side chain on piperazine ring Noted for potential CNS activity; cytotoxicity data unavailable
7g (guanidine-substituted piperazinone) Guanidine group replacing ester moiety on piperazinone backbone High potency (IC₅₀: 2.5–3.8 µM); outperformed doxorubicin in cytotoxicity assays
2-(3,5-Dimethylphenoxy)-1-(piperazin-1-yl)ethan-1-one Dimethylphenoxy group; hydrochloride salt Discontinued due to unspecified efficacy/safety concerns

Key Insights:

Piperazinone vs. Piperazine: The ketone group in piperazinone derivatives introduces rigidity and alters electron density, which may explain the superior cytotoxicity of this compound over non-ketone analogs like 1,4-bis(3-chlorophenyl)piperazine .

Substituent Effects : The addition of functional groups (e.g., guanidine in compound 7g) significantly boosts activity, suggesting that terminal electron-rich moieties synergize with the dichlorophenyl core .

Research Findings and Mechanistic Implications

  • Cytotoxicity : Derivatives of this compound exhibit selective toxicity toward cancer cells (e.g., HT-29 and A549) over healthy MRC-5 fibroblasts, indicating a therapeutic window .
  • Structural Bioisosterism: Modifications mimicking tipifarnib (a known anticancer agent) enhance cytotoxicity, implying shared mechanistic pathways such as farnesyltransferase inhibition .

Q & A

Synthesis and Purification Optimization

Q: How can researchers optimize the synthesis of 1-(3,5-Dichloro-phenyl)-piperazin-2-one to improve yield and purity? A: Synthesis optimization should focus on reaction conditions (e.g., temperature, solvent polarity) and purification methods. Flash chromatography using silica gel with gradients of polar/non-polar solvents (e.g., 1:2 PE–Et₂O) can enhance purity, as demonstrated in analogous piperazin-2-one syntheses . High-resolution mass spectrometry (HRMS) and IR spectroscopy (e.g., C=O stretch at ~1650 cm⁻¹) are critical for validating compound identity and purity .

Advanced Structural Elucidation

Q: What crystallographic methods are recommended for resolving the molecular structure of this compound? A: Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement, SHELXS/SHELXD for solution) is optimal. High-resolution data (e.g., R-factor <0.05) and low-temperature measurements (e.g., 113 K) improve accuracy. This approach was validated for structurally similar piperazine derivatives, enabling precise bond-length and torsion-angle analysis .

Analytical Method Development

Q: Which mass spectrometry parameters are critical for identifying this compound in complex matrices? A: Electrospray ionization (ESI) in positive-ion mode with high-resolution settings (e.g., <0.01 Da mass error) ensures reliable identification. Compare observed m/z (e.g., 451.13339 for [C₂₆H₂₄Cl₂N₂O + H]⁺) to calculated exact masses . Calibration with internal standards (e.g., sodium formate clusters) enhances reproducibility.

Addressing Data Contradictions

Q: How should researchers resolve discrepancies in spectroscopic data for novel piperazin-2-one derivatives? A: Cross-validate using complementary techniques:

  • NMR : Compare proton environments to reference compounds.
  • X-ray crystallography : Confirm bond geometries.
  • Statistical analysis : Apply principal component analysis (PCA) to identify outlier data. Iterative refinement and replication of experiments mitigate inconsistencies .

Biological Activity Profiling

Q: What in vitro assays are suitable for evaluating the pharmacological potential of this compound? A: Piperazine derivatives often exhibit antifungal, antibacterial, or CNS activity. Prioritize assays such as:

  • Receptor binding : Dopamine D2 or serotonin 5-HT1A receptors.
  • Enzyme inhibition : Cytochrome P450 isoforms.
  • Cytotoxicity : MTT assays against cancer cell lines. Reference structurally related compounds with known bioactivity .

Spectroscopic Differentiation

Q: How can IR spectroscopy distinguish this compound from analogs? A: Key IR bands include:

  • 1652 cm⁻¹ : C=O stretch of the piperazin-2-one ring.
  • 1589 cm⁻¹ : Aromatic C-Cl vibrations.
  • 1154 cm⁻¹ : C-N stretching. Compare spectral fingerprints to reference libraries for unambiguous identification .

Computational Modeling Integration

Q: What computational methods predict the reactivity and physicochemical properties of this compound? A: Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps). Quantitative structure-activity relationship (QSAR) models correlate logP (e.g., 2.66) and pKa (e.g., 17.5) with bioavailability. Molecular docking predicts ligand-receptor interactions .

Environmental Safety Protocols

Q: What protocols ensure safe disposal of this compound in laboratory settings? A: Follow EPA guidelines:

  • Containment : Use vacuum systems for spills to avoid environmental release.
  • Neutralization : React with dilute sodium hydroxide to degrade halogenated byproducts.
  • Disposal : Incinerate in certified facilities with scrubbers to minimize toxic emissions .

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